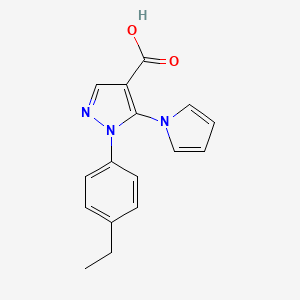

1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-ethylphenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-2-12-5-7-13(8-6-12)19-15(18-9-3-4-10-18)14(11-17-19)16(20)21/h3-11H,2H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUVLOFPSISKGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a cyclization reaction involving an appropriate precursor such as an α-amino ketone or an α,β-unsaturated nitrile.

Attachment of the Ethyl-Substituted Phenyl Ring: The ethyl-substituted phenyl ring can be attached through a Friedel-Crafts acylation reaction using an ethyl-substituted benzoyl chloride and a Lewis acid catalyst.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of 1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or substituted pyrazoles.

Scientific Research Applications

Pharmacological Applications

The applications of 1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid span several therapeutic areas:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer effects. Studies have synthesized various pyrazole compounds, including this one, and evaluated their cytotoxicity against different cancer cell lines. The presence of the pyrrole ring enhances the compound's interaction with biological targets, potentially leading to improved anticancer efficacy .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This property suggests that 1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid could be developed into a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been documented, with studies showing effectiveness against various bacterial and fungal strains. This compound may contribute to the development of new antimicrobial agents, addressing resistance issues faced by current antibiotics .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of pyrazole derivatives similar to 1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid:

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid can be contextualized against related pyrazole-4-carboxylic acid derivatives (Table 1). Key variations include substituents on the phenyl ring (position 1) and the functional group at position 5, which influence physicochemical properties and bioactivity.

Table 1. Comparative Analysis of Pyrazole-4-Carboxylic Acid Derivatives

Key Observations:

Substituent Effects on Lipophilicity : The 4-ethylphenyl group in the target compound confers moderate lipophilicity compared to electron-withdrawing groups (e.g., trifluoromethyl) or halogens (e.g., bromo/chloro). This may enhance membrane permeability relative to polar analogs.

Trifluoromethyl groups, in contrast, are linked to enzyme inhibition via hydrophobic interactions.

Acid Strength : The carboxylic acid pKa (~2.4 estimated for the target compound) is comparable to analogs, favoring ionization at physiological pH for improved solubility.

Biological Activity

1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 39113-25-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is , with a molecular weight of approximately 281.31 g/mol. The compound features a pyrazole ring substituted with both a pyrrole moiety and an ethylphenyl group, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : Utilizing cyclization reactions involving hydrazines and 1,3-diketones.

- Pyrrole Introduction : Achieved through the Paal-Knorr synthesis method, condensing 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride.

The biological activity of 1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as xanthine oxidoreductase (XOR), which plays a critical role in purine metabolism and oxidative stress.

Therapeutic Applications

Research indicates that this compound exhibits:

- Anticancer Activity : Several studies have evaluated its cytotoxic effects against cancer cell lines. For instance, it demonstrated significant growth inhibition in MCF7 (breast cancer) and A549 (lung cancer) cell lines.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has revealed that modifications to the ethylphenyl or pyrrole substituents can significantly impact the biological potency of the compound. For example, derivatives with different alkyl substitutions showed varying degrees of enzyme inhibition.

Case Studies

Case Study 1: Antioxidant Activity

A study assessing the antioxidant potential of pyrazole derivatives found that 1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid exhibited substantial free radical scavenging activity, suggesting potential applications in oxidative stress-related conditions.

Case Study 2: Antimicrobial Properties

In vitro evaluations demonstrated that this compound possesses antimicrobial activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Q & A

Basic: What synthetic routes are commonly used to prepare 1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid?

Answer:

The synthesis typically involves multi-step reactions, including cyclocondensation and functionalization. For example:

- Cyclocondensation : Ethyl acetoacetate derivatives can react with substituted hydrazines to form the pyrazole core. Similar methods were used for 5-methyl-1-phenylpyrazole-4-carboxylic acid, where phenylhydrazine and DMF-DMA were key reagents .

- Functionalization : Introducing the 1H-pyrrol-1-yl group may involve coupling reactions, such as Suzuki-Miyaura cross-coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids under controlled pH and temperature .

- Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., ethyl esters) under basic conditions (NaOH/EtOH) is a standard step .

Key Conditions : Optimize temperature (60–100°C), solvent (DMF/water mixtures), and catalyst loading to improve yield and purity .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- Purity Analysis : High-Performance Liquid Chromatography (HPLC) with UV detection ensures >95% purity. Reverse-phase C18 columns and acetonitrile/water gradients are standard .

- Structural Confirmation :

- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks .

Advanced: How do substituents influence this compound’s physicochemical and biological properties?

Answer:

- 4-Ethylphenyl Group : Enhances lipophilicity (logP ↑), improving membrane permeability but potentially reducing aqueous solubility. Compare with 4-chlorophenyl analogs, which show higher electronegativity and altered binding affinities .

- 1H-Pyrrol-1-yl Group : Introduces π-π stacking potential with aromatic residues in enzyme active sites. Substitution with bulkier groups (e.g., 4-methoxyphenyl) may sterically hinder interactions .

- Carboxylic Acid : Critical for hydrogen bonding with targets (e.g., kinases). Esterification (e.g., ethyl esters) can modulate bioavailability .

Methodological Insight : Use comparative SAR studies with analogs like 1-(4-fluorophenyl)-5-propyl derivatives to quantify substituent effects on IC₅₀ values .

Advanced: How can synthesis scalability and yield be optimized?

Answer:

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency. Pd(PPh₃)₄ in degassed solvents improves reproducibility .

- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .

- Workflow Integration : Use flow chemistry for hydrolysis steps to enhance throughput .

- Yield Analysis : DOE (Design of Experiments) identifies critical factors (e.g., reaction time, temperature). For example, extending reaction time from 6 to 12 hours increased yields by 15% in similar pyrazole syntheses .

Advanced: What computational methods predict this compound’s bioactivity?

Answer:

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict nucleophilic/electrophilic sites. Applied successfully to 5-methyl-1-phenylpyrazole-4-carboxylic acid .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2). Validate with experimental IC₅₀ data .

- MD Simulations : GROMACS assesses stability in binding pockets over 100 ns trajectories. For example, pyrrole-substituted pyrazoles show stronger hydrophobic interactions than methyl analogs .

Advanced: How to resolve discrepancies between in vitro and in vivo efficacy data?

Answer:

- Bioavailability Studies : Measure logP (e.g., shake-flask method) and plasma protein binding (equilibrium dialysis) to identify pharmacokinetic bottlenecks .

- Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites. For instance, ester hydrolysis in vivo may reduce efficacy compared to in vitro assays .

- Formulation Adjustments : Nanoemulsions or PEGylation improve solubility and half-life. Tested for 5-(methoxymethyl)-1-phenyl derivatives with 2-fold AUC increases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.